molecular formula C15H14ClFN4O3S B11021317 1-(3-chloro-4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

1-(3-chloro-4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11021317
M. Wt: 384.8 g/mol
InChI Key: LOWMMFWKOJMXGD-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a diverse range of applications.
  • Its chemical structure consists of a pyrrolidine ring fused with a thiadiazole ring, along with a carboxamide group and various substituents.
  • The compound’s synthesis and properties make it intriguing for scientific exploration.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach includes the condensation of appropriate starting materials, followed by cyclization to form the pyrrolidine-thiadiazole core.

      Reaction Conditions: Specific reaction conditions vary, but they typically involve suitable reagents, solvents, and catalysts.

      Industrial Production: While industrial-scale production methods may differ, efficient routes are essential to meet demand.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For oxidation, consider using strong oxidants like potassium permanganate or chromic acid. Reduction may involve hydrides (e.g., lithium aluminum hydride). Substitution reactions can utilize nucleophiles (e.g., amines).

      Major Products: Depending on the reaction, products may include derivatives of the pyrrolidine-thiadiazole core or functionalized side chains.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.

      Biology: Investigate its interactions with biological macromolecules (e.g., proteins, DNA) and its potential as a drug scaffold.

      Medicine: Assess its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer effects.

      Industry: Evaluate its use in materials science, catalysis, or other industrial applications.

  • Mechanism of Action

      Targets: The compound likely interacts with specific cellular receptors or enzymes.

      Pathways: Investigate signaling pathways affected by its binding, leading to biological responses.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C15H14ClFN4O3S

    Molecular Weight

    384.8 g/mol

    IUPAC Name

    1-(3-chloro-4-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

    InChI

    InChI=1S/C15H14ClFN4O3S/c1-24-7-12-19-20-15(25-12)18-14(23)8-4-13(22)21(6-8)9-2-3-11(17)10(16)5-9/h2-3,5,8H,4,6-7H2,1H3,(H,18,20,23)

    InChI Key

    LOWMMFWKOJMXGD-UHFFFAOYSA-N

    Canonical SMILES

    COCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)F)Cl

    Origin of Product

    United States

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